molecular formula C8H11ClN2O2 B11733320 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid hydrochloride

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B11733320
M. Wt: 202.64 g/mol
InChI Key: IJTAMFLQPUOIQW-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)-2-methylpyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine-3-carboxylic acid.

    Aminomethylation: The carboxylic acid is first converted to its corresponding ester, followed by aminomethylation using formaldehyde and ammonium chloride under acidic conditions.

    Hydrolysis: The ester is then hydrolyzed back to the carboxylic acid.

    Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for aminomethylation and hydrolysis steps to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in coordination with metal ions, which is crucial in enzymatic reactions and catalysis.

Comparison with Similar Compounds

    2-Methylpyridine-3-carboxylic acid: Lacks the aminomethyl group, making it less versatile in reactions involving nucleophilic substitution.

    6-(Aminomethyl)pyridine-3-carboxylic acid: Lacks the methyl group at the 2-position, which can influence its steric and electronic properties.

Uniqueness: 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

6-(aminomethyl)-2-methylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;/h2-3H,4,9H2,1H3,(H,11,12);1H

InChI Key

IJTAMFLQPUOIQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CN)C(=O)O.Cl

Origin of Product

United States

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